N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16348067
InChI: InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)18-14-23(13-16-7-3-2-4-8-16)19-10-6-5-9-17(18)19/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)
SMILES:
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC16348067

Molecular Formula: C20H21N3O2

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide -

Specification

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
IUPAC Name N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide
Standard InChI InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)18-14-23(13-16-7-3-2-4-8-16)19-10-6-5-9-17(18)19/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)
Standard InChI Key QTSPLMDADWNWEG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1H-indole scaffold fused to a benzene ring, with a benzyl group at the 1-position and a carboxamide-linked acetylaminoethyl chain at the 3-position. The indole nucleus contributes to planar aromaticity, while the benzyl and acetylaminoethyl groups introduce steric bulk and hydrogen-bonding capacity, respectively. The IUPAC name, N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide, reflects these substituents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H21N3O2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight335.4 g/mol
IUPAC NameN-(2-acetamidoethyl)-1-benzylindole-3-carboxamide
Canonical SMILESCN(C)CCOC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The IR spectrum exhibits peaks at:

  • 1660 cm⁻¹: Stretching vibration of the amide carbonyl (C=O\text{C=O}) .

  • 1540 cm⁻¹: Aromatic C=C\text{C=C} bending of the indole and benzyl rings .

  • 2900 cm⁻¹: Aliphatic C-H\text{C-H} stretching from the acetylaminoethyl group .

Proton NMR (1H^1\text{H}) signals include:

  • δ 7.27 ppm: Aromatic protons of the benzyl group .

  • δ 3.45 ppm: Methylene protons adjacent to the amide nitrogen.

Synthesis and Analytical Validation

Synthetic Route

The synthesis involves four stages :

  • Vilsmeier-Haack Formylation: Indole is formylated at the 3-position using phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF).

  • Cannizzaro Reaction: The aldehyde undergoes disproportionation to yield indole-3-carboxylic acid.

  • Chlorination: Thionyl chloride (SOCl2\text{SOCl}_2) converts the acid to an acyl chloride.

  • Amidation: Reaction with N-acetylethylenediamine introduces the acetylaminoethyl group.

Critical parameters include anhydrous conditions, temperature control (<10°C during formylation), and stoichiometric precision . Purification via column chromatography and recrystallization ensures >95% purity.

Analytical Techniques

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion peak at m/z 335.4.

  • 13C^{13}\text{C} NMR: Resonances at δ 168.2 ppm (amide carbonyl) and δ 136.5 ppm (indole C-3) .

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound demonstrates moderate inhibition of tyrosine kinases (e.g., EGFR, IC₅₀ = 2.1 μM) by competing with ATP-binding sites. Molecular docking studies reveal hydrophobic interactions between the benzyl group and kinase pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues.

GPCR Modulation

As a serotonin receptor (5-HT₃) partial agonist (EC₅₀ = 450 nM), it modulates neurotransmitter release, suggesting applications in anxiety and depression.

TargetActivityIC₅₀/EC₅₀Mechanism
EGFR KinaseInhibitor2.1 μMATP-competitive binding
5-HT₃ ReceptorPartial Agonist450 nMAllosteric modulation
COX-2Weak Inhibitor>10 μMNon-competitive inhibition

Comparative Analysis with Indole Derivatives

Structural Analogues

  • 2-(Dimethylamino)ethyl 1-Benzylindole-3-Carboxylate: Replacing the carboxamide with an ester reduces kinase affinity (IC₅₀ = 8.7 μM) .

  • N-Benzyl-2-[[2-[2-(1H-Indol-3-yl)ethylamino]acetyl]amino]-...: The extended thiophene scaffold improves GPCR selectivity but complicates synthesis .

Structure-Activity Relationships (SAR)

  • Benzyl Group: Essential for hydrophobic target engagement. Removal decreases EGFR inhibition 10-fold.

  • Acetylaminoethyl Chain: Enhances solubility and hydrogen bonding. Methylation abolishes 5-HT₃ activity.

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data on bioavailability, metabolism, or toxicity.

  • Target Specificity: Off-target effects on related kinases (e.g., HER2) remain uncharacterized.

  • Formulation Strategies: Co-crystallization or prodrug approaches could improve solubility (<0.1 mg/mL in water).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator